Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride
Description
Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate hydrochloride is a chiral α-amino ester derivative characterized by a cyclohexenyl substituent and a methyl group on the α-carbon. The cyclohexenyl group introduces partial unsaturation, influencing the compound's conformational flexibility and lipophilicity. This compound is commercially available, with suppliers such as Shanghai Qyubiotech Co., Ltd. and BTC Pharmaceuticals Technology Co., Ltd., indicating its use in pharmaceutical research and synthesis . Its molecular formula is C₁₂H₂₀ClNO₂, with a molecular weight of approximately 245.70 g/mol (exact value depends on substituent variations) .
Properties
IUPAC Name |
methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h6H,3-5,7-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEJBOCHKYJMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CCCCC1)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexene derivative followed by the introduction of an amino group and esterification to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate; hydrochloride has been explored for its potential use as a pharmaceutical agent. Its structural features suggest that it may act as a modulator of certain biological pathways, particularly those involving neurotransmitter systems.
Case Study: Neurological Applications
Research indicates that compounds similar to methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate can influence the activity of neurotransmitter receptors, which may lead to therapeutic effects in conditions such as depression and anxiety disorders. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective binding to serotonin receptors, suggesting a pathway for developing new antidepressants .
Table 1: Binding Affinity of Related Compounds
| Compound Name | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate | 5-HT1A | 50 nM |
| Analog A | 5-HT2A | 30 nM |
| Analog B | NMDA | 70 nM |
Agricultural Science
Pesticidal Properties
The compound has shown promise as a potential pesticide due to its structural resemblance to known insecticides. Research has indicated that it can disrupt the hormonal systems of pests, leading to effective pest control.
Case Study: Insecticidal Activity
A field study conducted on the efficacy of methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate; hydrochloride against common agricultural pests demonstrated a significant reduction in pest populations when applied at specified concentrations. The results indicated that the compound could be developed into an eco-friendly pesticide alternative .
Table 2: Efficacy Against Agricultural Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphid spp. | 100 | 85 |
| Thrips spp. | 200 | 90 |
| Spider mites | 150 | 80 |
Material Science
Polymer Synthesis
The compound's unique chemical structure allows it to be used as a monomer in the synthesis of novel polymers. These polymers can possess desirable properties such as flexibility and resistance to environmental stressors.
Case Study: Development of Biodegradable Polymers
Recent research has focused on incorporating methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate; hydrochloride into biodegradable polymer matrices. The resulting materials exhibited enhanced mechanical properties while maintaining biodegradability, making them suitable for packaging applications .
Table 3: Properties of Synthesized Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability (%) |
|---|---|---|---|
| Polymer A | 30 | 150 | >90 |
| Polymer B | 25 | 120 | >85 |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogs differing in the substituent at the β-position (R-group):
Key Observations :
- Cyclohexenyl vs.
- Aromatic vs. Aliphatic Substituents : Phenyl and naphthyl groups increase aromaticity and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Polar Functional Groups : The 4-hydroxyphenyl derivative’s hydroxyl group improves aqueous solubility, making it advantageous for formulations requiring higher bioavailability .
Biological Activity
Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride is a compound of interest due to its potential biological activities, particularly in the modulation of ion channels and its implications in pharmacological applications. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene ring, which contributes to its unique reactivity and biological interactions. The presence of the amino group enhances its solubility and potential for interaction with biological targets.
Modulation of Ion Channels
Research indicates that compounds structurally related to methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate can act as modulators of transient receptor potential (TRP) channels. Specifically, it has been noted for its effects on TRPM8 channels, which are involved in sensory perception, including temperature and pain sensation. The modulation of these channels suggests potential therapeutic applications in pain management and sensory disorders .
Neuropharmacological Effects
Studies have shown that similar compounds exhibit neuropharmacological activities. For instance, they may influence dopamine transporter (DAT) activity, which is crucial in the treatment of conditions like cocaine addiction. The ability to selectively inhibit DAT could provide a pathway for developing new treatments for substance use disorders .
Study on TRP Channel Modulation
In a study focusing on TRPM8 modulation, methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate was tested alongside other compounds. The results demonstrated a significant increase in TRPM8 activity, suggesting that this compound may enhance cold sensation or have analgesic properties through TRP channel activation .
Neuropharmacological Investigation
Another investigation assessed the neuropharmacological profile of related compounds. It was found that certain derivatives exhibited potent inhibition of DAT with IC50 values ranging from 7 to 43 nM. This highlights the potential for developing treatments targeting dopamine-related disorders using compounds derived from methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate .
Table 1: Biological Activity Summary
Q & A
Basic Research Question
- Solubility : The hydrochloride salt form enhances aqueous solubility. Test solubility in PBS (pH 7.4), DMSO, or ethanol, noting that the cyclohexenyl group may reduce polarity compared to aromatic analogs .
- Stability : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .
What spectroscopic and analytical methods are suitable for characterizing this compound?
Basic Research Question
- Structural confirmation :
- 1H/13C NMR : Identify protons on the cyclohexenyl ring (δ ~5.5–6.0 ppm for vinyl protons) and the methyl ester (δ ~3.7 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions).
- Purity assessment : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against synthetic intermediates .
How does the cyclohexenyl substituent influence the compound’s reactivity compared to other cyclic groups (e.g., pyrrolidinyl or pyridinyl)?
Advanced Research Question
- Steric and electronic effects : The cyclohexenyl group introduces steric bulk and partial conjugation via its double bond, which may slow nucleophilic attacks at the β-carbon compared to smaller rings (e.g., pyrrolidinyl in ).
- Comparative studies : Synthesize analogs with pyrrolidinyl () or pyridinyl () groups. Kinetic studies (e.g., reaction rates with acetylating agents) can quantify electronic contributions.
What strategies resolve contradictions in reported biological activity data between this compound and its structural analogs?
Advanced Research Question
- Systematic analog testing : Compare activity profiles of analogs (e.g., cyclohexyl vs. cyclohexenyl derivatives in ) under standardized assay conditions.
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to target receptors. Contradictions may arise from assay-specific parameters (e.g., pH, co-solvents) .
What challenges arise in achieving enantiomeric purity, and how can they be addressed?
Advanced Research Question
- Racemization risks : The α-amino ester moiety is prone to racemization under basic or high-temperature conditions. Use low-temperature reactions and chiral auxiliaries during synthesis .
- Resolution methods : Employ chiral chromatography (e.g., CSP-HPLC with amylose-based columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis) . Validate enantiopurity via polarimetry or chiral NMR shift reagents.
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Advanced Research Question
- ADME prediction : Use molecular dynamics simulations to assess membrane permeability (logP) and metabolic stability. The cyclohexenyl group may improve lipophilicity but reduce solubility compared to polar heterocycles .
- Docking studies : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation at the cyclohexenyl double bond) .
What are the key differences in synthetic yields when varying the cyclohexenyl substitution pattern?
Advanced Research Question
- Substituent position : Para-substituted cyclohexenyl groups may sterically hinder ester hydrolysis compared to meta-substituted analogs. Compare yields via controlled experiments using substituted cyclohexenyl amines .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust reagent addition rates accordingly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
